molecular formula C6H12N2O3 B3056872 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide CAS No. 74949-65-8

2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No. B3056872
CAS RN: 74949-65-8
M. Wt: 160.17 g/mol
InChI Key: XWJPNDADRZFIEG-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an acetohydrazide derivative that has a dioxolane ring attached to its structure. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored in different studies.

Scientific Research Applications

Stereochemistry and Radical Structure

  • Stereochemical Behavior : The compound's stereochemistry was explored through photochemical addition reactions. For instance, a study demonstrated that the photochemical addition of cis- or trans-2,4-dimethyl-1,3-dioxolane led to geometrically isomeric compounds, indicating a pyramidal structure of the radical center in such molecules (Kobayashi & Simamura, 1973).

Polymer Synthesis and Degradation

  • Polymerization and Characterization : The compound's derivatives have been used in polymer sciences. For example, the polymerization and characterization of related compounds, like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], were studied, providing insights into their thermal degradation and stability (Coskun et al., 1998).

Chemical Synthesis and Transformations

  • Synthesis of Derivatives : The compound and its related structures have been used in synthesizing various organic compounds. For instance, reactions with hydrazines, thiourea, guanidine, and amidines have been explored to create derivatives of 3-(2-methyl-1,3-dioxolan-2-yl)tropolone methyl ethers (Imafuku et al., 1987).

Medical and Biological Applications

  • Antimicrobial Evaluation : Some novel derivatives, such as dithiolane, thiophene, and coumarin, containing a hydrazide moiety, have been synthesized and evaluated for antimicrobial activity. These studies contribute to understanding the potential medical applications of such compounds (Mahmoud et al., 2017).

Environmental and Safety Assessments

  • Environmental Safety Assessment : Safety assessments have been conducted on related compounds, such as ethyl 2-methyl-1,3-dioxolane-2-acetate, to evaluate their environmental impact and safety concerning various toxicity endpoints (Api et al., 2018).

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-6(4-5(9)8-7)10-2-3-11-6/h2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJPNDADRZFIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302526
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74949-65-8
Record name NSC151767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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